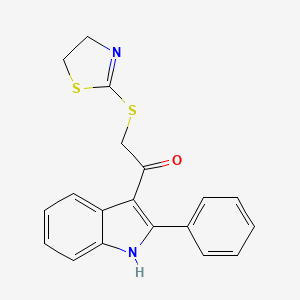

![molecular formula C20H24F2N2O2 B5501572 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or structural changes. While detailed synthetic routes for this exact compound were not identified, the synthesis of similar polysubstituted pyridines and piperidine derivatives involves reactions such as nucleophilic substitution, condensation, and cyclization. These methods highlight the strategic use of protecting groups, reaction conditions, and catalysts to achieve the desired structural framework and functionalization (Suresh et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate molecular structures, revealing aspects such as planarity, conformations, and intermolecular interactions. For instance, studies on related compounds have shown that such molecules can adopt nearly planar structures stabilized by intermolecular hydrogen bonding and π-π interactions, which could influence their reactivity and binding properties (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "this compound" is likely influenced by its functional groups. For example, the presence of a piperidine ring suggests potential for nucleophilic substitution reactions, while the pyridinol moiety may participate in electrophilic substitution. The difluorophenyl group could affect the electron density of the molecule, influencing its reactivity toward various reagents. Research on similar compounds demonstrates a range of reactions, including acylation, alkylation, and cyclization, which can be utilized to further modify the structure or introduce new functional groups (Crotti et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific arrangement of functional groups and overall molecular geometry can dictate how these molecules interact with solvents, light, and other substances. For related compounds, crystallographic studies provide insights into their solid-state structures, revealing how hydrogen bonding, van der Waals forces, and other intermolecular interactions affect their physical form and stability (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability, and interactions with other chemicals. The diverse functional groups present in "this compound" suggest a molecule with the potential for varied chemical behavior. Investigations into similar molecules have explored their acid-base characteristics, redox behavior, and susceptibility to hydrolysis, providing a foundation for understanding how structural features influence chemical properties (Crotti et al., 2011).

科学的研究の応用

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds with similar structural motifs to 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol, are widely recognized for their anticorrosive properties. The presence of polar substituents such as methoxy (-OMe) groups enhances their ability to form stable chelating complexes with metallic surfaces, providing significant protection against corrosion. These characteristics underline the potential of such compounds in industrial applications where corrosion resistance is paramount, offering insights into the development of new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a polymer with a structural complexity reminiscent of the compound , highlights the pursuit of enhancing thermoelectric performance through chemical modifications. The incorporation of polar organic solvents, surfactants, and various treatment methods has been shown to significantly improve the material's thermoelectric properties. This suggests a potential avenue for exploring the modification of complex compounds like this compound to develop new or improved thermoelectric materials (Zhu et al., 2017).

Pharmaceutical Applications

The structural complexity and the presence of specific functional groups in compounds similar to this compound suggest potential for pharmacological activity. While the direct medical applications of this compound were not highlighted in the available literature, the ongoing research into structurally complex molecules emphasizes the importance of such compounds in the development of new therapeutic agents. These could range from antipsychotic drugs, where arylcycloalkylamines play a critical role, to treatments for other conditions, underscoring the broad potential of this compound class in pharmaceutical research (Sikazwe et al., 2009).

特性

IUPAC Name |

2-[[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O2/c1-26-20-11-23-16(10-19(20)25)13-24-8-2-3-15(12-24)5-4-14-6-7-17(21)18(22)9-14/h6-7,9-11,15H,2-5,8,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUKTOPTLAFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)CN2CCCC(C2)CCC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)